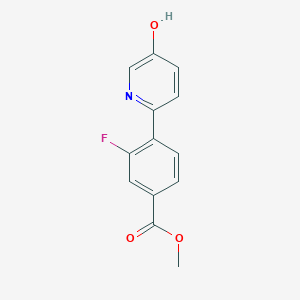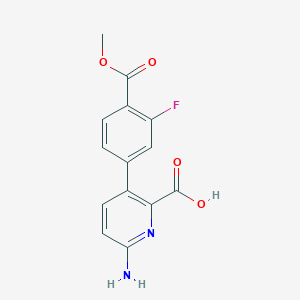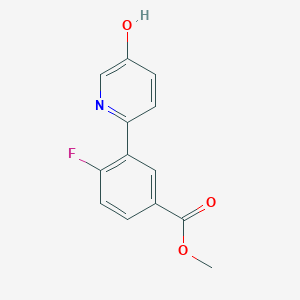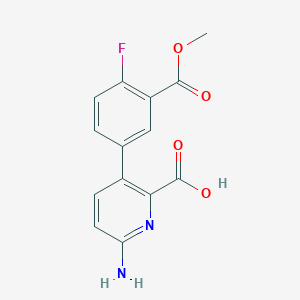
6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid (6-APA) is a synthetic compound that is commonly used in scientific research and laboratory experiments. 6-APA is a white crystalline powder that is highly soluble in water and has a melting point of about 160°C. It is a member of the amino acid family and is commonly used in the synthesis of various compounds. 6-APA has many advantages and limitations that should be considered when using it in laboratory experiments.
作用机制
6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is an amino acid and is used in the synthesis of various compounds. It acts as a building block for peptide synthesis and helps to form covalent bonds between amino acids. 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% also acts as a catalyst in the formation of peptide bonds and helps to stabilize the structure of the peptide.
Biochemical and Physiological Effects
6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to act as an antioxidant, helping to protect cells from damage caused by free radicals. It has also been shown to act as a chelator, helping to bind and remove heavy metals from the body. Additionally, 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have anti-inflammatory effects, helping to reduce inflammation in the body.
实验室实验的优点和局限性
One of the main advantages of using 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments is its high solubility in water. This makes it easy to use and allows for precise measurements. Additionally, 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is relatively inexpensive and is readily available. However, 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% does have some limitations. It is not very stable and can easily react with other compounds, which can lead to inaccurate results. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.
未来方向
There are many potential future directions for 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%. One potential direction is to explore its use in drug design and development. 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% could be used to synthesize new drugs or to modify existing drugs to increase their effectiveness. Additionally, 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% could be used in the development of new peptides and peptidomimetics. Additionally, 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% could be used to study the mechanisms of action of various compounds, such as antibiotics and anti-cancer drugs. Finally, 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% could be used to study the effects of heavy metals on the body and to develop chelating agents to remove these metals from the body.
合成方法
6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized using a variety of methods. The most common method involves the condensation of 6-amino-3-fluoro-5-methoxycarbonylphenyl acetic acid and picolinic acid. This reaction is catalyzed by trifluoroacetic acid and yields a white crystalline powder. Other methods of synthesis include the reaction of 5-methoxycarbonyl-3-fluoro-6-amino-1-phenylacetic acid with pyridine and the reaction of 6-amino-3-fluoro-5-methoxycarbonylphenylacetic acid with picolinic acid and a catalytic amount of trifluoroacetic acid.
科学研究应用
6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is widely used in scientific research. It is commonly used in the synthesis of peptides and other compounds. It is also used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in the synthesis of various compounds, such as glycoproteins, lipids, and steroids. Additionally, 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
属性
IUPAC Name |
6-amino-3-(3-fluoro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c1-21-14(20)8-4-7(5-9(15)6-8)10-2-3-11(16)17-12(10)13(18)19/h2-6H,1H3,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNSNJZRSJWUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














